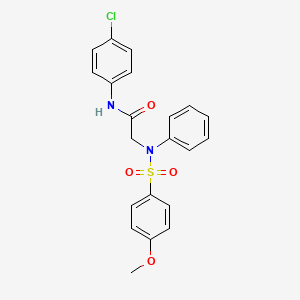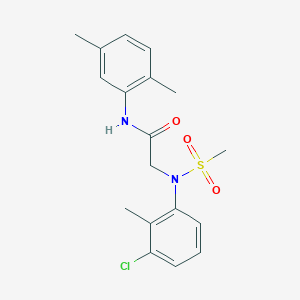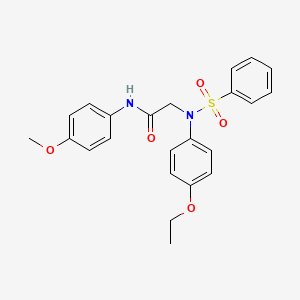
UMB 24
Vue d'ensemble
Description
UMB 24 is a useful research compound. Its molecular formula is C17H21N3 and its molecular weight is 267.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-phenylethyl)-4-(2-pyridinyl)piperazine is 267.173547683 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mass Spectrometry in Proteomics
1-(2-phenylethyl)-4-(2-pyridinyl)piperazine, as a piperazine-based derivative, has been used for derivatization of carboxyl groups in peptides to enhance signal detection in mass spectrometry, specifically in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This application is significant in proteomic analysis, where peptides derivatized by piperazine derivatives like 1-(2-pyridinyl)piperazine exhibited improved ionization efficiency, aiding in the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Synthesis and Docking Studies in Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, including compounds related to 1-(2-phenylethyl)-4-(2-pyridinyl)piperazine, play a crucial role in medicinal chemistry. These compounds have been synthesized and characterized for their potential in drug discovery, with detailed docking studies providing insights into their interactions with target molecules. This research is vital in developing novel therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).
Mast Cell Stabilizing Activities
1-(2-pyridinyl)piperazine derivatives have been synthesized and tested for their biological activities, including as inhibitors of passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. These activities are crucial in the development of treatments for allergic reactions and asthma (Catto et al., 1987).
Polymer Chemistry
In polymer chemistry, N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine, related to 1-(2-phenylethyl)-4-(2-pyridinyl)piperazine, have been used to create macroporous polymer-supported supernucleophilic reagents. These polymers demonstrate significant catalytic activity, highlighting the potential of piperazine derivatives in advanced polymer synthesis and applications (Huang, Zheng, Zhang, & Sun, 2000).
Radiolabeled Antagonists in PET Imaging
1-(2-phenylethyl)-4-(2-pyridinyl)piperazine derivatives have also been used in the development of radiolabeled antagonists for positron emission tomography (PET) imaging studies. This application is particularly relevant in studying neurotransmitter systems and brain disorders (Plenevaux et al., 2000).
Propriétés
IUPAC Name |
1-(2-phenylethyl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-16(7-3-1)9-11-19-12-14-20(15-13-19)17-8-4-5-10-18-17/h1-8,10H,9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCYBWKPUXERHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[2-(2-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3453182.png)
![ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453185.png)




![N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3453225.png)
![ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3453231.png)
![methyl 2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}benzoate](/img/structure/B3453237.png)


![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3453257.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3453265.png)
![N-(5-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453271.png)
